molecular formula C15H18Cl2N2O B2801345 (2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine;dihydrochloride CAS No. 2287346-41-0

(2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine;dihydrochloride

Cat. No.: B2801345
CAS No.: 2287346-41-0
M. Wt: 313.22
InChI Key: SDSOTNHPZORJKM-AMTWEWDESA-N
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Description

(2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine;dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenylpyridine moiety and an oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine;dihydrochloride typically involves multiple steps, including the formation of the oxolane ring and the introduction of the phenylpyridine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles and electrophiles: Various organic and inorganic compounds

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine;dihydrochloride include:

    (2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine: The base compound without the dihydrochloride salt.

    (2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine;monohydrochloride: A similar compound with a different salt form.

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties. These unique characteristics make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S,3R)-2-(5-phenylpyridin-3-yl)oxolan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O.2ClH/c16-14-6-7-18-15(14)13-8-12(9-17-10-13)11-4-2-1-3-5-11;;/h1-5,8-10,14-15H,6-7,16H2;2*1H/t14-,15+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSOTNHPZORJKM-AMTWEWDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1N)C2=CN=CC(=C2)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2=CN=CC(=C2)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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